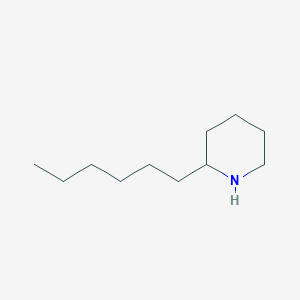

2-Hexylpiperidine

Description

Historical Context and Evolution of Piperidine (B6355638) Chemistry

The story of piperidine chemistry begins in the mid-19th century. The compound was first isolated in 1850 by the Scottish chemist Thomas Anderson and independently in 1852 by the French chemist Auguste Cahours. wikipedia.org Both chemists obtained it through the chemical degradation of piperine (B192125), the alkaloid responsible for the pungency of black pepper. wikipedia.org This origin is reflected in its name, which derives from the Latin word for pepper, Piper. wikipedia.org

Initially sourced from natural products, industrial-scale production of piperidine today is primarily achieved through the hydrogenation of pyridine (B92270). wikipedia.org The discovery of piperidine opened the door to understanding a vast class of natural compounds. The piperidine structural motif is now recognized as a central feature in numerous alkaloids, including not only piperine but also coniine, the toxic substance from poison hemlock, solenopsin, a toxin found in fire ant venom, and lobeline (B1674988) from Indian tobacco. wikipedia.org The simple piperidine ring is a fundamental building block, leading to a rich and evolving field of chemical study focused on its synthesis and reactions. wikipedia.org

Significance of 2-Substituted Piperidines in Modern Organic Synthesis

The piperidine ring substituted at the second position (C2) is a privileged scaffold in a multitude of natural products and pharmaceutical agents. nih.govmdpi.com This specific substitution pattern introduces a chiral center, meaning that the biological activity of these compounds is often highly dependent on their stereochemistry. Consequently, a significant area of modern organic synthesis is dedicated to the development of enantioselective methods to produce specific stereoisomers of 2-substituted piperidines.

Numerous synthetic strategies have been devised to achieve this, including asymmetric hydrogenation, kinetic resolutions, and approaches using the "chiral pool" of naturally occurring molecules. The development of these sophisticated methods underscores the high value placed on accessing enantiomerically pure 2-substituted piperidines for drug discovery and development. Their presence in compounds used as CNS modulators, analgesics, and anti-cancer agents highlights their therapeutic importance. nih.govorganic-chemistry.org The ability to selectively synthesize one enantiomer over another is crucial, as different stereoisomers can have vastly different biological effects.

Overview of Academic Research Trajectories for 2-Hexylpiperidine

This compound is a specific derivative featuring a six-carbon alkyl chain attached to the second carbon of the piperidine ring. Research into this compound has followed several key trajectories, primarily focusing on its natural occurrence, synthesis, and characterization.

One of the most notable aspects of this compound is its presence in nature as an alkaloid, particularly within the complex venom of fire ants (Solenopsis species). nih.gov Fire ant venom is a rich source of 2,6-dialkylpiperidines, known as solenopsins, which are recognized for their insecticidal and other biological activities. nih.govmdpi.comwikipedia.org The study of simpler analogs like this compound helps in understanding the structure-activity relationships of these venom components. mdpi.comnih.gov

The synthesis of this compound and its analogs is another significant area of research. General methods for creating 2-substituted piperidines are applicable, and specific syntheses have been reported. organic-chemistry.org For instance, rhodium-catalyzed hydroaminomethylation of internal olefins like 2-hexene (B8810679) with piperidine offers a potential route. datapdf.com The development of efficient synthetic routes is crucial for producing sufficient quantities for further biological and chemical studies.

Characterization of this compound involves standard analytical techniques to confirm its structure and purity. Below are tables summarizing its known physical, chemical, and spectroscopic properties based on available data.

Structure

3D Structure

Properties

IUPAC Name |

2-hexylpiperidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H23N/c1-2-3-4-5-8-11-9-6-7-10-12-11/h11-12H,2-10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CVQIVQWRZCBIBC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCC1CCCCN1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H23N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00276925 | |

| Record name | 2-HEXYLPIPERIDINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00276925 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

169.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

940-53-4 | |

| Record name | 2-HEXYLPIPERIDINE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=14 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-HEXYLPIPERIDINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00276925 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Hexylpiperidine | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7ET3GL4UT9 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Advanced Synthetic Methodologies for 2 Hexylpiperidine and Its Enantiomers

Strategies for Carbon-Carbon Bond Formation at the C2 Position

The direct introduction of a hexyl group at the C2 position of a pre-existing piperidine (B6355638) ring is a primary strategy for the synthesis of 2-hexylpiperidine.

Direct Functionalization and Alkylation Reactions

Direct C2–H functionalization of piperidines represents an atom-economical approach to 2-substituted piperidines. chemistryviews.org While methods involving radical, anionic, or cationic intermediates at the C2 position have been developed, they often necessitate stoichiometric reagents. chemistryviews.org A significant advancement in this area is the use of transition-metal catalysis.

Researchers have found that ruthenium-catalyzed C(sp³)–H α-alkylation of cyclic amines with alkenes is a viable method. chemistryviews.org The addition of a carboxylic acid has been shown to be crucial for achieving high conversion rates, especially for less reactive rings like piperidine. chemistryviews.org The acid additive not only facilitates catalyst initiation and enhances its longevity but also shifts the reaction selectivity towards alkylation over the competing alkene reduction. chemistryviews.org This methodology has been successfully applied to the synthesis of this compound. chemistryviews.org

Another approach involves the C2-alkylation of pyridine (B92270) N-oxides, which can subsequently be reduced to the corresponding piperidine. A visible-light-induced photoredox catalysis method allows for the direct C2-alkylation of pyridine N-oxides with alkyltrifluoroborates under mild conditions. acs.org This reaction demonstrates good functional group tolerance. acs.org

| Catalyst/Reagent | Substrate | Product | Key Features |

| Ruthenium catalyst with carboxylic acid additive | Piperidine and 1-hexene | This compound | Acid additive improves conversion and selectivity. chemistryviews.org |

| Ru(bpy)32, BIOAc, TFA | Pyridine N-oxide and hexyltrifluoroborate | C2-Hexylpyridine N-oxide | Visible-light photoredox catalysis, mild conditions. acs.org |

Ring-Closing Metathesis and Related Cyclization Approaches

Ring-closing metathesis (RCM) is a powerful tool for the construction of cyclic compounds, including piperidines. organic-chemistry.orgwikipedia.org This reaction involves the intramolecular cyclization of a diene, typically catalyzed by ruthenium-based complexes, to form a cyclic alkene and a volatile byproduct like ethylene. wikipedia.org For the synthesis of a this compound precursor, a suitable N-protected diallylamine (B93489) derivative bearing a hexyl group at the appropriate position could be subjected to RCM to form a tetrahydropyridine, which can then be reduced to the final piperidine.

The efficiency of RCM is influenced by the catalyst used, with second-generation Grubbs catalysts showing broad functional group tolerance. organic-chemistry.org The synthesis of the diene precursor is a critical step. A strategy could involve the alkylation of a suitable amine with two different allyl-type halides, one of which carries the hexyl substituent.

Reductive Amination Pathways for Piperidine Ring Construction

Reductive amination is a versatile and widely used method for the formation of amines from carbonyl compounds and ammonia (B1221849) or a primary amine. numberanalytics.commasterorganicchemistry.com In the context of this compound synthesis, this strategy involves the cyclization of a precursor molecule containing both an amine and a carbonyl group (or a group that can be converted to one).

A common pathway involves the reaction of a δ-amino ketone or aldehyde. For this compound, a suitable precursor would be an amino-undecanone or related compound. The intramolecular reaction between the amine and the carbonyl group forms a cyclic imine (a dihydropyridine (B1217469) derivative), which is then reduced in situ to the piperidine. numberanalytics.com Various reducing agents can be employed, with sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) being particularly effective as they can selectively reduce the imine in the presence of the starting carbonyl compound. masterorganicchemistry.com

The synthesis of the open-chain amino-carbonyl precursor is a key consideration. One approach could involve the addition of an organometallic reagent containing the hexyl group to a suitable amino acid-derived electrophile, followed by manipulation of functional groups to reveal the aldehyde or ketone for the cyclization step.

Stereoselective Synthesis of Enantiomerically Pure this compound

The synthesis of specific enantiomers of this compound is crucial for many of its applications, particularly in pharmaceuticals. researchgate.net This is achieved through asymmetric synthesis, which can be broadly categorized into chiral auxiliary-based methods and asymmetric catalysis. wikipedia.org

Chiral Auxiliary-Based Syntheses

Chiral auxiliaries are enantiomerically pure compounds that are temporarily attached to a substrate to direct the stereochemical outcome of a reaction. wikipedia.orgwikipedia.org After the desired stereocenter is created, the auxiliary is removed and can often be recycled. wikipedia.org

For the synthesis of enantiopure this compound, a chiral auxiliary can be incorporated into the synthetic route to control the stereochemistry during the formation of the piperidine ring or the introduction of the hexyl group. For instance, a chiral auxiliary attached to the nitrogen atom of a piperidine precursor can direct the diastereoselective addition of a hexyl group at the C2 position. Alternatively, a chiral auxiliary can be used in the synthesis of an open-chain precursor to control the stereochemistry of a key intermediate that is then cyclized to form the chiral piperidine.

Examples of chiral auxiliaries used in asymmetric synthesis include oxazolidinones and pseudoephedrine. wikipedia.org In a typical sequence, the chiral auxiliary is first attached to the starting material. The key bond-forming reaction then proceeds with high diastereoselectivity due to the steric influence of the auxiliary. Finally, the auxiliary is cleaved to yield the enantiomerically enriched product.

Asymmetric Catalysis in this compound Synthesis

Asymmetric catalysis utilizes a small amount of a chiral catalyst to generate a large amount of an enantiomerically enriched product. wikipedia.orgmdpi.com This approach is often more efficient and atom-economical than the use of stoichiometric chiral auxiliaries. wikipedia.org

One of the most powerful methods for the asymmetric synthesis of 2-substituted piperidines is the asymmetric hydrogenation of corresponding pyridine derivatives. researchgate.net This involves the reduction of a 2-hexylpyridine (B72077) or a related pyridinium (B92312) salt using a chiral transition-metal catalyst. Iridium complexes with chiral phosphine (B1218219) ligands, such as MeO-BoQPhos, have been shown to be effective for the enantioselective hydrogenation of 2-alkyl-pyridinium salts, affording high enantiomeric ratios. nih.gov

Another catalytic enantioselective approach is the bromoaminocyclization of olefinic amides. rsc.org This method, catalyzed by amino-thiocarbamates, produces enantioenriched 2-substituted 3-bromopiperidines, which can be further transformed. rsc.org While not a direct synthesis of this compound, this strategy highlights the potential of catalytic cyclization reactions to generate chiral piperidine building blocks.

| Catalytic System | Reaction Type | Substrate Type | Key Outcome |

| Ir-MeO-BoQPhos | Asymmetric Hydrogenation | 2-Alkyl-pyridinium salts | High enantioselectivity (up to 93:7 er) for enantioenriched piperidines. nih.gov |

| Amino-thiocarbamate | Enantioselective Bromocyclization | Olefinic amides | Enantioenriched 2-substituted 3-bromopiperidines. rsc.org |

| Iridium catalyst with chiral phosphorous ligands | Asymmetric Hydrogenation | Substituted N-benzylpyridinium salts | High enantioselectivity (up to 99.3:0.7 er) for α-heteroaryl piperidines. researchgate.net |

Green Chemistry Principles Applied to this compound Synthesis

The application of green chemistry principles to the synthesis of this compound primarily involves the strategic use of alternative reaction media and the development of highly efficient catalytic processes. These approaches address the shortcomings of traditional organic synthesis, which often rely on volatile organic solvents and stoichiometric reagents, leading to significant waste generation.

The replacement of conventional organic solvents with water or the elimination of solvents altogether represents a significant advancement in the green synthesis of piperidine derivatives.

Solvent-Free Approaches:

Mechanochemistry, which utilizes mechanical force from grinding, milling, or shearing to induce chemical reactions, stands out as a viable solvent-free technique. scielo.brcnr.it This method avoids the use of bulk solvents, thereby reducing waste and potential environmental contamination. scielo.brcnr.it The process is typically conducted using equipment like a ball mill or a mortar and pestle, where solid reactants are mixed with a catalytic amount of a substance. scielo.br While specific examples detailing the mechanochemical synthesis of this compound are not prevalent in current literature, the methodology has been successfully applied to the formation of various carbon-carbon and carbon-nitrogen bonds, as well as the synthesis of other heterocyclic systems. beilstein-journals.org For instance, a facile, solvent-free method has been demonstrated for constructing a highly dispersed Ni2P/UiO-66 catalyst via simple ball milling, which showed good performance in hydrogenation reactions. rsc.org These precedents suggest the potential for developing a solvent-free route to this compound from its precursors, such as 2-hexylpyridine.

Aqueous-Phase Methodologies:

Water is an ideal green solvent due to its non-toxic, non-flammable, and abundant nature. The catalytic hydrogenation of pyridines to the corresponding piperidines can be effectively carried out in an aqueous medium. beilstein-journals.orgnih.gov Heterogeneous catalysts are particularly suitable for aqueous-phase reactions as they can be easily separated from the product mixture. wikipedia.org For example, a heterogeneous cobalt catalyst supported on titanium nanoparticles has been used for the acid-free hydrogenation of substituted pyridines in water, demonstrating good yields and selectivity. beilstein-journals.org Similarly, electrocatalytic hydrogenation represents another advanced aqueous-phase method, where water can serve as the source of hydrogen atoms. illinois.edu This technique can proceed with less energy input compared to thermal hydrogenation processes. illinois.edu

The development of catalysts that are stable and active under hydrothermal conditions is crucial for the success of aqueous-phase synthesis. nih.gov Platinum-based catalysts on supports like alumina (B75360) (Al2O3) have shown effectiveness for the aqueous-phase reforming of oxygenated hydrocarbons, indicating their potential utility in related hydrogenation reactions. nih.govscispace.com

Atom economy is a core principle of green chemistry that measures the efficiency of a reaction by how many atoms from the reactants are incorporated into the final product. dicp.ac.cnnih.gov Catalytic hydrogenation is an inherently atom-economical process as it involves the addition of hydrogen across a double bond, incorporating all atoms from the reactants into the desired product. dicp.ac.cnlibretexts.org

A significant advancement in the synthesis of enantioenriched 2-alkylpiperidines is the iridium-catalyzed asymmetric hydrogenation of 2-alkylpyridine derivatives. dicp.ac.cnnih.gov This method provides an efficient and atom-economical route to chiral piperidines. dicp.ac.cnnih.gov The process typically involves the activation of the pyridine substrate by converting it into an N-benzylpyridinium salt, which is then hydrogenated. dicp.ac.cnnih.gov Using a chiral catalyst system, such as one composed of an iridium precursor and a chiral ligand like MeO-BoQPhos, high levels of enantioselectivity can be achieved. dicp.ac.cnnih.gov

The versatility of this catalytic system has been demonstrated with a variety of 2-alkylpyridines, including those with different chain lengths, highlighting its applicability for the synthesis of (S)- or (R)-2-hexylpiperidine. dicp.ac.cn The reaction proceeds with high conversions and enantiomeric ratios under optimized conditions. dicp.ac.cnnih.gov

| Substrate (N-Benzyl-2-alkylpyridinium salt) | Catalyst System | Product (2-Alkylpiperidine) | Yield (%) | Enantiomeric Ratio (er) | Reference |

| 2-Methylpyridinium salt | [Ir(COD)Cl]₂ / MeO-BoQPhos | 2-Methylpiperidine (B94953) | >99 | 82:18 | dicp.ac.cn |

| 2-Propylpyridinium salt | [Ir(COD)Cl]₂ / MeO-BoQPhos | 2-Propylpiperidine | >99 | 88:12 | dicp.ac.cn |

| 2-Isopropylpyridinium salt | [Ir(COD)Cl]₂ / MeO-BoQPhos | 2-Isopropylpiperidine | >99 | 91:9 | dicp.ac.cn |

| 2-Phenethylpyridinium salt | [Ir(COD)Cl]₂ / MeO-BoQPhos | 2-Phenethylpiperidine | >99 | 88:12 | dicp.ac.cn |

Table 1: Examples of Iridium-Catalyzed Asymmetric Hydrogenation of 2-Alkylpyridinium Salts. Yields and enantiomeric ratios are based on reported experimental data under optimized conditions (e.g., 30-50 °C, 450-600 psi H₂, in a solvent like THF).

This catalytic approach not only maximizes atom economy but also provides access to specific enantiomers of this compound, which is crucial for applications where stereochemistry is important. dicp.ac.cnnih.gov

Chemical Reactivity and Transformation Pathways of 2 Hexylpiperidine

Reactions at the Nitrogen Center (N-Functionalization)

The lone pair of electrons on the nitrogen atom of the piperidine (B6355638) ring is the primary site of nucleophilic reactivity, facilitating various N-functionalization reactions.

Acylation and Sulfonylation Reactions

N-acylation is a fundamental transformation for amines, and 2-hexylpiperidine readily undergoes this reaction with acylating agents like acyl chlorides and acid anhydrides to form N-acylpiperidines. mdpi.com These reactions are crucial for installing carbonyl functionalities and are widely used for the protection of the amino group or for the synthesis of amides with specific biological activities. mdpi.com The reaction typically proceeds under basic conditions to neutralize the acid byproduct.

Similarly, sulfonylation with sulfonyl chlorides in the presence of a base yields N-sulfonylpiperidines. This reaction is important for the introduction of sulfonyl groups, which can alter the electronic properties and biological activity of the parent molecule.

Table 1: Examples of N-Acylation and N-Sulfonylation Reactions This table is interactive. Users can sort and filter the data.

| Reaction Type | Reagent Example | Product Type |

|---|---|---|

| N-Acylation | Acetyl Chloride | N-Acetyl-2-hexylpiperidine |

| N-Acylation | Benzoyl Chloride | N-Benzoyl-2-hexylpiperidine |

N-Alkylation and Quaternization

The nitrogen atom of this compound can be alkylated using alkyl halides. wikipedia.org This nucleophilic substitution reaction leads to the formation of tertiary amines. wikipedia.org The reaction conditions, such as the choice of solvent and base, can be optimized to favor mono-alkylation and minimize over-alkylation. researchgate.net For instance, using potassium carbonate in DMF is a common method. researchgate.net

Further alkylation of the resulting tertiary amine with an alkyl halide leads to the formation of a quaternary ammonium (B1175870) salt, a process known as quaternization. wikipedia.orgresearchgate.net Quaternization introduces a permanent positive charge on the nitrogen atom, significantly altering the molecule's physical and chemical properties. These salts have applications as phase-transfer catalysts and in the development of ionic liquids.

Electrophilic and Nucleophilic Substitutions on the Piperidine Ring

While the nitrogen atom is the most reactive site, the piperidine ring itself can undergo substitution reactions, although these are generally less common than N-functionalization.

Electrophilic substitution on the piperidine ring is not a typical reaction pathway due to the electron-donating nature of the nitrogen, which deactivates the ring towards electrophiles. However, under specific conditions and with appropriate activation, such reactions might be possible.

Nucleophilic substitution on the piperidine ring is also challenging due to the stability of the C-H and C-C bonds. However, if a suitable leaving group is present on the ring, nucleophilic displacement can occur. For instance, reactions involving substituted pyridinium (B92312) salts with nucleophiles like piperidine have been studied, though this involves the formation of the piperidine ring rather than substitution on a pre-existing one. nih.gov

Oxidation and Reduction Chemistry of the Piperidine Moiety

The piperidine ring can be subject to both oxidation and reduction reactions, leading to different heterocyclic structures.

Oxidation of the piperidine nitrogen can lead to the formation of N-oxides. liverpool.ac.uk More extensive oxidation can lead to ring-opening or the formation of lactams. For example, the oxidation of cyclic amines can yield lactams, which are cyclic amides. google.com

Reduction of the piperidine ring itself is not a common transformation as it is already a saturated heterocycle. However, derivatives of this compound, such as those containing reducible functional groups on the ring or side chain, can undergo reduction. For example, if a ketone is present on the piperidine ring (a piperidone), it can be reduced to the corresponding alcohol (a piperidinol) using reducing agents like sodium borohydride. google.com The stereoselectivity of such reductions is an important consideration. google.com

Functionalization and Derivatization of the n-Hexyl Side Chain

The n-hexyl side chain provides another handle for chemical modification. Reactions can be targeted to the alkyl chain, allowing for the introduction of new functional groups.

One approach is the borylation of C-H bonds in the alkyl chain, which can then be further functionalized. For example, undirected borylation can occur at the terminal methyl group of the hexyl chain, which can then be converted into other functional groups like alcohols or amines. nih.gov The hexyl side chain can also influence the physical properties and biological activity of the molecule. rsc.org

Ring-Opening and Rearrangement Reactions of the Piperidine Core

Under certain conditions, the piperidine ring can undergo ring-opening reactions. This typically requires harsh conditions or the presence of specific activating groups. For instance, it has been postulated that the opening of the piperidine ring can occur under certain reaction conditions. escholarship.org

Rearrangement reactions involving the piperidine scaffold are also possible, often driven by the formation of more stable intermediates or products. The Pummerer rearrangement, for instance, involves the rearrangement of a sulfoxide (B87167) to an α-acyloxy-thioether. wikipedia.org While not directly involving this compound itself, such rearrangements are part of the broader chemistry of related heterocyclic systems. Another class of reactions involves the ANRORC (Addition of Nucleophile, Ring Opening, and Ring Closure) mechanism, which is particularly relevant for nucleophilic substitution in nitrogen-containing heterocycles like pyrimidines, but the principles can be relevant to understanding the reactivity of piperidine derivatives under specific conditions. wikipedia.org

Advanced Spectroscopic and Structural Elucidation Techniques for 2 Hexylpiperidine and Its Derivatives

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule. mt.com The spectra serve as a molecular "fingerprint" and are useful for identifying the functional groups present in 2-hexylpiperidine. americanpharmaceuticalreview.com

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites vibrational modes that cause a change in the dipole moment. Key expected absorptions for this compound include N-H stretching (for the secondary amine), C-H stretching from the aliphatic hexyl chain and piperidine (B6355638) ring, and C-N stretching. scifiniti.com

Raman Spectroscopy: Raman spectroscopy involves the inelastic scattering of monochromatic light (from a laser). researchgate.net It detects vibrational modes that cause a change in the polarizability of the molecule. C-C bond vibrations within the alkyl chain and the piperidine ring are often strong in Raman spectra, whereas N-H and O-H stretching are typically weak.

The combination of both techniques provides a more complete picture of the vibrational framework of the molecule. researchgate.net

Table 2: Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Expected Intensity (IR) | Expected Intensity (Raman) |

|---|---|---|---|---|

| N-H (Amine) | Stretch | 3300 - 3500 | Medium-Weak | Weak |

| C-H (Alkyl) | Stretch | 2850 - 2960 | Strong | Strong |

| CH₂ | Bend (Scissoring) | 1450 - 1470 | Medium | Medium |

| N-H | Bend | 1590 - 1650 | Medium | Weak |

| C-N | Stretch | 1020 - 1250 | Medium | Medium-Weak |

Mass Spectrometry (MS) Fragmentation Pathways and High-Resolution Mass Spectrometry

Mass spectrometry (MS) is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides information about the molecular weight and, through fragmentation analysis, the structure of the molecule. chemguide.co.ukwikipedia.org

For this compound, under typical Electron Ionization (EI), the molecular ion (M⁺•) is formed. This ion is often unstable and undergoes characteristic fragmentation. The most prominent pathway for 2-alkylpiperidines is α-cleavage, which involves the breaking of the bond between the ring and the alkyl substituent. libretexts.org

Two primary α-cleavage fragmentations are expected:

Loss of the hexyl radical (•C₆H₁₃): Cleavage of the C2-C1' bond with the charge retained by the piperidine ring results in a stable, resonance-delocalized iminium cation at m/z = 84. This is often the base peak in the spectrum.

Ring-opening followed by loss of an alkene: Another common pathway involves the cleavage of a C-C bond within the ring, leading to characteristic fragment ions.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement of the molecular ion and its fragments, often to four or more decimal places. nih.govscispace.com This allows for the unambiguous determination of the elemental composition of each ion, confirming that a peak at m/z 169 corresponds to C₁₁H₂₃N and not another combination of atoms with the same nominal mass. researchgate.netscielo.br

Table 3: Expected Mass Fragments for this compound (C₁₁H₂₃N, MW = 169.31)

| m/z (Nominal) | Proposed Formula | Origin |

|---|---|---|

| 169 | [C₁₁H₂₃N]⁺• | Molecular Ion (M⁺•) |

| 168 | [C₁₁H₂₂N]⁺ | Loss of H• (M-1) |

| 84 | [C₅H₁₀N]⁺ | α-cleavage: Loss of hexyl radical (•C₆H₁₃) |

| 29 | [C₂H₅]⁺ | Fragment from hexyl chain |

X-ray Crystallography of Crystalline Salts and Co-crystals for Absolute Configuration Determination

Since C2 of this compound is a chiral center, the molecule exists as a pair of enantiomers (R and S). While NMR and MS can define the structure and relative stereochemistry, they cannot distinguish between enantiomers. X-ray crystallography is the gold standard for determining the absolute configuration of a chiral molecule. diamond.ac.uk

As this compound is an oil at room temperature, it cannot be analyzed directly. The strategy involves converting the racemic mixture into a crystalline solid. hamptonresearch.com This is typically achieved by forming a salt with a chiral resolving agent, such as tartaric acid or mandelic acid. This reaction creates a pair of diastereomeric salts (e.g., (R)-2-hexylpiperidine-(+)-tartrate and (S)-2-hexylpiperidine-(+)-tartrate). mdpi.com

Diastereomers have different physical properties and can often be separated by fractional crystallization. A single, high-quality crystal of one of the diastereomeric salts is then selected for analysis. nih.gov By exposing the crystal to an X-ray beam, a diffraction pattern is generated. researchgate.net Solving this pattern reveals the three-dimensional arrangement of all atoms in the crystal lattice. Because the absolute configuration of the chiral resolving agent (e.g., (+)-tartaric acid is known to be (2R, 3R)), the absolute configuration of the this compound molecule can be unambiguously assigned by relation. researchgate.netoup.com This technique provides definitive proof of the molecule's absolute stereochemistry.

Computational and Theoretical Investigations of 2 Hexylpiperidine

Conformational Analysis and Energy Landscapes via Quantum Chemistry Methods

The conformational landscape of the piperidine (B6355638) ring is a well-studied area of computational chemistry. The six-membered saturated heterocycle typically adopts a chair conformation to minimize steric and torsional strain. orgosolver.com For substituted piperidines, such as 2-hexylpiperidine, the orientation of the substituent group significantly influences the conformational equilibrium. The substituent can occupy either an axial or an equatorial position on the piperidine ring.

Generally, the equatorial conformation is energetically favored for alkyl substituents to avoid 1,3-diaxial interactions with the axial hydrogen atoms on the ring. acs.org In the case of this compound, the hexyl group at the C2 position would be expected to predominantly adopt the equatorial orientation. This preference is driven by the steric bulk of the hexyl chain, which would experience significant steric hindrance in the axial position from the axial hydrogens at C4 and C6.

Furthermore, the flexibility of the hexyl chain itself introduces additional conformational complexity. Rotations around the C-C bonds of the hexyl group will lead to numerous local energy minima on the potential energy surface. Computational methods can explore these various conformations to identify the most stable arrangement of the hexyl chain in both the equatorial and axial positions of the piperidine ring.

A study on 2-(2-adamantyl)piperidines highlighted the critical role of N-alkylation on conformational properties, which in turn dramatically affected biological activity. nih.gov This underscores the sensitivity of the piperidine ring's conformational behavior to its substitution pattern, a principle that directly applies to this compound.

Table 1: Predicted Relative Energies of this compound Conformers This table presents hypothetical data based on general principles of conformational analysis for 2-alkylpiperidines, as specific experimental or computational values for this compound are not available in the provided search results.

| Conformer | Relative Energy (kcal/mol) | Predicted Population at 298 K (%) |

|---|---|---|

| Equatorial-Hexyl (anti-periplanar chain) | 0.00 | >95 |

| Equatorial-Hexyl (gauche chain) | ~0.5 - 1.5 | <5 |

| Axial-Hexyl (anti-periplanar chain) | >4.0 | <1 |

Electronic Structure and Bonding Analysis (Frontier Orbitals, Electrostatic Potentials)

The electronic structure of this compound, like other piperidine derivatives, can be elucidated through computational methods that analyze its molecular orbitals and electrostatic potential. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are key to understanding the molecule's reactivity. In piperidine and its simple alkyl derivatives, the HOMO is typically localized on the nitrogen atom, specifically its lone pair of electrons. researchgate.net This makes the nitrogen atom the primary site for electrophilic attack. The LUMO, conversely, is generally distributed over the sigma anti-bonding orbitals of the C-H and C-N bonds.

The presence of the hexyl group at the 2-position is expected to have a modest influence on the electronic properties of the piperidine ring. Alkyl groups are weak electron donors through an inductive effect, which would slightly raise the energy of the HOMO, potentially increasing the nucleophilicity of the nitrogen atom compared to unsubstituted piperidine.

The molecular electrostatic potential (MEP) surface provides a visual representation of the charge distribution in a molecule and is a valuable tool for predicting non-covalent interactions and reactive sites. For this compound, the MEP would show a region of negative potential (typically colored red) around the nitrogen atom, corresponding to its lone pair, making it a hydrogen bond acceptor. stackexchange.comlibretexts.orgweebly.com The rest of the molecule, composed of carbon and hydrogen atoms, would exhibit regions of positive potential (typically colored blue), with the N-H proton being the most positive site and thus a potential hydrogen bond donor.

DFT calculations can provide quantitative values for the energies of the HOMO and LUMO, the energy gap between them (which relates to chemical stability), and various electronic descriptors. nih.govnih.gov While specific values for this compound are not available in the search results, studies on related piperidine derivatives offer a framework for what to expect. researchgate.netbenthamdirect.com

Table 2: Predicted Electronic Properties of this compound This table presents hypothetical data based on general principles of electronic structure for piperidine derivatives, as specific experimental or computational values for this compound are not available in the provided search results.

| Property | Predicted Value | Interpretation |

|---|---|---|

| HOMO Energy | ~ -6.0 to -7.0 eV | Localized on the nitrogen lone pair, indicating nucleophilic character. |

| LUMO Energy | ~ +3.0 to +4.0 eV | Associated with σ* orbitals, indicating sites for nucleophilic attack are less favorable. |

| HOMO-LUMO Gap | ~ 9.0 to 11.0 eV | Suggests high kinetic stability. |

| Dipole Moment | ~ 1.0 to 1.5 D | Indicates a moderately polar molecule. |

Prediction of Chemical Reactivity and Reaction Mechanisms (DFT Studies)

DFT studies are a powerful tool for predicting the chemical reactivity of molecules and elucidating reaction mechanisms. researchgate.netrsc.org For this compound, DFT can be used to model various reactions, such as N-alkylation, N-acylation, and oxidation. The analysis of frontier molecular orbitals (HOMO and LUMO) is a fundamental approach to predicting reactivity. As mentioned previously, the HOMO of this compound is centered on the nitrogen lone pair, making this the most nucleophilic site and therefore the most likely point of attack for electrophiles. researchgate.net

The steric hindrance imposed by the equatorial hexyl group at the 2-position would likely influence the regioselectivity and stereoselectivity of reactions involving the piperidine ring. For example, in reactions where an electrophile approaches the nitrogen, the hexyl group could direct the incoming species to the face of the ring opposite to it.

DFT calculations can also be used to determine the activation energies of potential reaction pathways, allowing for the prediction of the most favorable mechanism. beilstein-journals.org For instance, the mechanism of piperidinolysis of certain ethers has been investigated using DFT, revealing the roles of intermediates and transition states. researchgate.net While this specific reaction may not be directly applicable to this compound, the methodology demonstrates the capability of DFT in mechanistic studies.

Global reactivity descriptors, derived from the energies of the frontier orbitals, can provide further insights into the chemical reactivity of this compound. mdpi.com These descriptors include electronegativity, chemical hardness, and the electrophilicity index. d-nb.info A large HOMO-LUMO gap, as is expected for this compound, generally correlates with high kinetic stability and low reactivity. nih.gov

Table 3: Predicted Reactivity Descriptors for this compound This table presents hypothetical data based on general principles of chemical reactivity for piperidine derivatives, as specific experimental or computational values for this compound are not available in the provided search results.

| Descriptor | Predicted Value Range | Implication for Reactivity |

|---|---|---|

| Ionization Potential (I) | ~ 6.0 - 7.0 eV | Energy required to remove an electron; related to nucleophilicity. |

| Electron Affinity (A) | ~ -3.0 to -4.0 eV | Energy released upon adding an electron; indicates low electrophilicity. |

| Chemical Hardness (η) | ~ 4.5 - 5.5 eV | Resistance to change in electron distribution; high value suggests stability. |

| Electrophilicity Index (ω) | <1.0 eV | Low value indicates it is not a strong electrophile. |

Molecular Dynamics Simulations for Solution-Phase Behavior

Molecular dynamics (MD) simulations are a computational technique used to study the time-dependent behavior of molecules, providing insights into their dynamics and interactions in the solution phase. researchgate.netacs.org For this compound, MD simulations can be employed to understand its conformational dynamics, solvation, and aggregation behavior in different solvents.

In an aqueous solution, the piperidine nitrogen can act as a hydrogen bond acceptor, and the N-H group can act as a hydrogen bond donor. MD simulations can characterize the strength and lifetime of these hydrogen bonds with surrounding water molecules. The hydrophobic hexyl chain will also influence the solvation structure, likely leading to a "hydrophobic effect" where water molecules form a more ordered cage-like structure around it.

MD simulations can also explore the conformational flexibility of the this compound molecule in solution. While the equatorial conformation of the hexyl group is expected to be dominant, the simulations can reveal the frequency and timescale of transitions to the axial conformation, as well as the various rotational conformations of the hexyl chain itself. Studies on piperidine and its derivatives have utilized MD simulations to investigate their conformational behaviors and interactions in explicit solvent. researchgate.net

Furthermore, at higher concentrations, MD simulations can predict the propensity of this compound to self-associate or aggregate. nih.gov The interplay between the polar piperidine head group and the nonpolar hexyl tail could lead to the formation of micelles or other aggregates in aqueous solution. The simulations can provide details on the structure and stability of these aggregates. A study on various small molecules, including one with a piperidine ring, used MD simulations to assess their aggregation propensity in aqueous solution. nih.gov

Table 4: Potential Insights from Molecular Dynamics Simulations of this compound This table outlines the types of data that could be generated from MD simulations, as specific studies on this compound are not available in the provided search results.

| Simulation Output | Information Gained |

|---|---|

| Radial Distribution Functions (g(r)) | Describes the solvation shell structure around different parts of the molecule (e.g., N-H, hexyl chain). |

| Hydrogen Bond Analysis | Quantifies the number and lifetime of hydrogen bonds between this compound and solvent molecules. |

| Root Mean Square Deviation (RMSD) | Measures the conformational stability of the molecule over time. researchgate.net |

| Dihedral Angle Distributions | Characterizes the conformational preferences of the piperidine ring and the hexyl chain. |

| Cluster Analysis | Identifies and characterizes the formation of aggregates at higher concentrations. |

Applications of 2 Hexylpiperidine and Its Derivatives in Synthetic Chemistry and Materials Science

Asymmetric Catalysis and Ligand Design

The presence of a chiral center at the C-2 position in 2-hexylpiperidine, coupled with the coordinating ability of the nitrogen atom, makes its derivatives promising candidates for applications in asymmetric synthesis, both as organocatalysts and as ligands for transition metals.

Role as Chiral Organocatalysts

Organocatalysis, the use of small organic molecules to accelerate chemical reactions, has become a fundamental pillar of asymmetric synthesis. mdpi.com Chiral secondary amines, such as derivatives of proline and other cyclic amines, are among the most successful classes of organocatalysts. unibo.itprinceton.edu They operate by forming transient chiral enamines or iminium ions with carbonyl substrates, which provides a pathway for highly stereocontrolled bond formation. princeton.edunih.gov

While specific research focusing exclusively on this compound as an organocatalyst is not extensively documented, the principles of aminocatalysis strongly suggest its potential. Chiral 2-alkylpiperidine derivatives are recognized as effective organocatalysts. thieme-connect.com For instance, diarylprolinol silyl (B83357) ethers, which feature a substituted pyrrolidine (B122466) ring, are powerful catalysts for a wide range of asymmetric transformations, including α-amination, epoxidation, and domino reactions. sigmaaldrich.com The structural similarity of this compound to these cyclic amine catalysts indicates that its chiral, enantiomerically pure forms could be similarly effective. The hexyl group would introduce significant steric bulk, which is a critical factor for influencing the stereochemical outcome of a reaction by directing the approach of the reactants to the catalyst's active site.

Organocatalytic reactions often rely on a delicate balance of steric and electronic effects to achieve high enantioselectivity. The table below illustrates the performance of various chiral amine organocatalysts in representative asymmetric reactions, highlighting the types of transformations where a chiral this compound derivative could potentially be applied.

| Catalyst Type | Reaction | Substrates | Yield (%) | Enantioselectivity (ee %) |

| Proline-derived | Michael/Michael/Aldol Condensation | Enals, Nitroalkenes | High | High |

| Diarylprolinol Silyl Ether | α-Amination | Aldehydes, Azodicarboxylates | High | up to 99% |

| Chiral Pyrrolidine | Diels-Alder | α,β-Unsaturated Aldehydes, Dienes | 82-96 | 90-99% |

| Cinchona Alkaloid | Cyanohydrin Formation | Aldehydes, HCN | Moderate | Low to Moderate |

This table presents generalized data for classes of organocatalysts to illustrate their potential. Specific results for this compound derivatives would require experimental validation.

Coordination Chemistry with Transition Metals

The nitrogen atom of the piperidine (B6355638) ring is a Lewis base, capable of donating its lone pair of electrons to a metal center to form a coordination complex. numberanalytics.comlibretexts.org When a chiral piperidine derivative, such as this compound, acts as a ligand, it can create a chiral environment around the metal. This is a fundamental strategy in asymmetric catalysis, where transition metal complexes are used to catalyze reactions with high enantioselectivity. scu.edu.cn

Ligands play a crucial role in determining the geometry, reactivity, and stability of coordination complexes. numberanalytics.comrsc.orgrsc.org The properties of a this compound ligand would be influenced by both the coordinating nitrogen atom and the sterically demanding hexyl group. This steric hindrance can enforce specific coordination geometries and restrict access to the metal center, which can be advantageous for controlling selectivity in catalytic processes. ncert.nic.in

While the coordination chemistry of 2,2':6',2''-terpyridine and Schiff bases with transition metals is well-documented, the study of simpler mono-dentate ligands like this compound is less common but equally important for fine-tuning catalytic systems. rsc.orgrsc.orgjocpr.commdpi.comajol.infoorientjchem.org The synthesis of metal complexes typically involves reacting the ligand with a metal salt in a suitable solvent. jocpr.comajol.info Characterization techniques such as FT-IR, UV-Visible spectroscopy, and X-ray crystallography are then used to determine the structure and properties of the resulting complex. rsc.orgajol.info

The table below summarizes key aspects of transition metal complexes with N-donor ligands, providing a framework for the potential coordination chemistry of this compound.

| Metal Ion | Ligand Type | Coordination Geometry | Potential Application |

| Fe(II), Ru(II) | Terpyridine | Octahedral | Photophysics, Catalysis |

| Zn(II), Cd(II) | Terpyridine-hybrid | Octahedral | Luminescent Materials |

| Ni(II), Cu(II) | Schiff Base | Tetrahedral/Square Planar | Catalysis, Antimicrobial Agents |

| Pd(II), Pt(IV) | Bidentate/Tridentate N-Ligands | Square Planar/Octahedral | Catalysis, Anticancer Agents |

This table illustrates common coordination scenarios for N-donor ligands. The specific behavior of this compound would depend on the metal and reaction conditions.

Building Blocks for Complex Molecule Synthesis

The piperidine scaffold is a cornerstone in the synthesis of complex molecules, particularly natural products and pharmaceutical precursors. gla.ac.uknih.gov The 2-alkylpiperidine motif is found in numerous alkaloids, including coniine and solenopsin. grafiati.com Synthetic strategies to access these structures are a benchmark for testing new chemical methodologies. grafiati.com

Scaffold for Multi-Component Reactions

Multicomponent reactions (MCRs) are powerful tools in synthetic chemistry, allowing for the construction of complex molecules from three or more starting materials in a single step. nih.govnih.gov This approach is highly efficient and atom-economical. nih.gov The piperidine ring is a common scaffold generated through MCRs, often via cycloaddition reactions. nih.govmdpi.com

While specific MCRs that utilize this compound as a starting material are not widely reported, its structural features make it a relevant target for MCR-based synthesis. For example, MCRs that produce substituted piperidines, such as the Hantzsch pyridine (B92270) synthesis followed by reduction, or various [4+2] cycloadditions, could be adapted to generate derivatives of this compound. mdpi.com Furthermore, functionalized this compound could serve as a key building block in MCRs like the Ugi or Passerini reactions if it contains appropriate functional groups (e.g., an amine, carboxylic acid, or isocyanide). The resulting products would incorporate the this compound scaffold, which could be valuable for creating libraries of compounds for drug discovery. rsc.org

Precursor for Advanced Heterocyclic Systems

Simple heterocyclic rings are often used as starting points for the synthesis of more complex, fused heterocyclic systems. clockss.orguou.ac.in this compound can serve as such a precursor. The nitrogen and adjacent carbon atoms of the piperidine ring can participate in annulation reactions to build new rings. For instance, condensation reactions with bifunctional reagents can lead to the formation of fused bicyclic systems like quinolizidines or indolizidines, which are common cores in alkaloid chemistry. wiley-vch.decolab.ws

One common strategy involves the three-component condensation of an aminoheterocycle, an aldehyde, and an active methylene (B1212753) compound like Meldrum's acid to create fused dihydropyridinone systems. zioc.ru A functionalized this compound could undergo similar transformations. For example, a reaction sequence involving the introduction of a functional group onto the piperidine ring, followed by an intramolecular cyclization, is a standard method for building advanced heterocyclic structures. clockss.orgwiley-vch.de The synthesis of flavanone (B1672756) analogues, for instance, involves the condensation of aldehydes with dehydroacetic acid in the presence of piperidine, demonstrating the role of cyclic amines in facilitating the construction of new heterocyclic rings. clockss.org

Applications in Polymer Chemistry and Material Science

The incorporation of specific chemical functionalities into polymers is a key strategy for designing advanced materials with tailored properties. appleacademicpress.comtaylorfrancis.compmsedivision.orgsuda.edu.cndukekunshan.edu.cn Piperidine derivatives have been explored for various applications in this field, notably as stabilizers and as functional groups in membranes. google.com

While direct polymerization of this compound is not a common application, its derivatives can be incorporated into polymer structures to impart specific properties. For instance, piperidinium-functionalized polymers are being developed as high-performance alkaline anion exchange membranes (AAEMs) for use in fuel cells. rsc.orgrsc.org In a recent study, a piperidinium-functionalized cyclooctene (B146475) monomer was synthesized and then polymerized via ring-opening metathesis polymerization (ROMP). rsc.orgrsc.org The resulting polymer, after hydrogenation, yielded a polyethylene (B3416737) backbone with pendant piperidinium (B107235) groups. rsc.orgrsc.org The use of a this compound derivative in such a system would introduce a long alkyl chain, potentially influencing the polymer's morphology, solubility, and ion-conductivity.

Another significant application of piperidine derivatives in polymer science is as hindered amine light stabilizers (HALS). google.com These compounds are added to polymeric materials to protect them from degradation caused by UV light. The mechanism involves scavenging free radicals that are formed during photo-oxidation. While 2,2,6,6-tetra-alkylpiperidines are the most common structures used as HALS, the fundamental piperidine core is the active component. google.com

The table below outlines potential roles for this compound derivatives in materials science, based on established applications of similar heterocyclic compounds.

| Application Area | Role of this compound Derivative | Resulting Material Property |

| Anion Exchange Membranes | Functional monomer for polymerization | Enhanced ion conductivity, modified morphology |

| Polymer Stabilization | Hindered Amine Light Stabilizer (HALS) | Increased resistance to UV degradation |

| Bioactive Films | Active compound within a polymer matrix | Controlled release, antimicrobial surfaces |

| Specialty Coatings | Additive or cross-linking agent | Improved adhesion, altered surface energy |

This table is illustrative of potential applications and would require experimental verification for this compound-specific systems.

Monomers for Polymer Synthesis

While the direct homopolymerization of this compound is not a common route, its derivatives are valuable as monomers for the synthesis of advanced polymers. The piperidine ring can be incorporated into polymer backbones or as a pendant group, imparting specific properties such as alkaline stability and ion conductivity.

One of the significant areas where piperidine-containing polymers are investigated is in the development of anion exchange membranes (AEMs). These membranes are crucial components in electrochemical devices like fuel cells and electrolyzers. Poly(arylene piperidinium)s are a class of polymers synthesized for this purpose. acs.org In these structures, piperidine units are part of the polymer backbone and are subsequently quaternized to create cationic sites for anion conduction.

The synthesis of such polymers often involves the reaction of a dihaloaromatic compound with a piperidine-containing bisphenol or diamine, followed by quaternization. Derivatives of this compound could be employed in similar synthetic strategies. For instance, a di-functionalized this compound derivative could be used as a monomer in condensation polymerization to create a polyether or polyketone backbone with pendant hexyl groups.

The presence of the hexyl group would be expected to influence the resulting polymer's properties significantly. The flexible alkyl chain could enhance the solubility of the polymer in organic solvents, which is a critical factor for polymer processing and membrane casting. koreascience.kr Furthermore, the hydrophobic nature of the hexyl group could affect the morphology and water uptake of the resulting AEMs, which are key parameters for optimizing their performance.

Below is a table summarizing the potential properties of polymers derived from this compound-based monomers, based on findings from related piperidine-containing polymers.

| Polymer Property | Expected Influence of this compound Moiety | Rationale |

|---|---|---|

| Solubility | Increased solubility in common organic solvents | The nonpolar hexyl group can improve interactions with organic solvents, facilitating processing. koreascience.kr |

| Glass Transition Temperature (Tg) | Potentially lower Tg compared to unsubstituted analogues | The flexible hexyl side chain can increase free volume and chain mobility, thus lowering the Tg. |

| Mechanical Properties | Increased flexibility and elasticity | The alkyl side chains can act as internal plasticizers. |

| Ion Conductivity (in AEMs) | May influence ion channel morphology and conductivity | The hydrophobic hexyl groups could promote microphase separation, potentially creating well-defined ion-conductive channels. acs.org |

| Alkaline Stability (in AEMs) | High stability expected for the piperidinium cation | Piperidinium-based cations have shown excellent stability in alkaline environments. acs.org |

Components in Functional Materials (e.g., Sensors, Optoelectronics)

The incorporation of this compound and its derivatives into functional materials offers a pathway to fine-tune their properties for specific applications, including sensors and optoelectronic devices. The piperidine moiety can act as a donor unit in donor-acceptor chromophores, which are fundamental to many organic electronic materials.

For example, chalcones containing piperidine rings have been synthesized and studied for their optical and electrochemical properties. bohrium.com These molecules exhibit intramolecular charge transfer (ICT), a phenomenon crucial for applications in organic light-emitting diodes (OLEDs) and nonlinear optics. The electron-donating nature of the piperidine nitrogen is key to this ICT process. The introduction of a hexyl group at the 2-position of the piperidine ring would enhance the lipophilicity of such molecules, which could improve their processability from solution and their compatibility with other organic layers in a device stack.

In the area of chemical sensors, the basic nitrogen of the piperidine ring can act as a recognition site for acidic analytes. Functional materials incorporating this compound could be designed for sensor applications where the binding of an analyte modulates the material's optical or electronic properties. The hexyl group could play a role in controlling the morphology of the sensing film and its interaction with the environment. For instance, in sensors for detecting volatile organic compounds (VOCs), the hydrophobicity of the hexyl chain could enhance the sensitivity towards nonpolar analytes.

The potential applications of this compound in functional materials are summarized in the table below.

| Application Area | Role of this compound Derivative | Potential Advantage |

|---|---|---|

| Organic Light-Emitting Diodes (OLEDs) | As a building block for emissive or charge-transport materials | The hexyl group can improve solubility and film-forming properties, while the piperidine acts as an electron donor. bohrium.com |

| Organic Photovoltaics (OPVs) | Component of donor materials | The alkyl chain can influence the morphology of the active layer, which is critical for charge separation and transport. |

| Chemical Sensors | As a recognition element in a sensing layer | The basic nitrogen can interact with analytes, and the hexyl group can tune the sensor's selectivity towards certain compounds. |

| Nonlinear Optical (NLO) Materials | Part of a donor-pi-acceptor chromophore | The piperidine ring acts as a strong electron donor, and the hexyl group aids in material processing. |

Electrochemical Applications and Redox Chemistry

The electrochemistry of piperidine derivatives is of significant interest due to their role in various redox-mediated processes and their potential use in electrochemical devices. The nitrogen atom in the piperidine ring can undergo oxidation, and the potential at which this occurs is influenced by the substituents on the ring.

The redox behavior of this compound is expected to be characterized by the oxidation of the secondary amine. This process involves the removal of an electron to form a radical cation. The presence of the electron-donating hexyl group at the 2-position is anticipated to lower the oxidation potential of the piperidine nitrogen compared to unsubstituted piperidine. This is because the alkyl group helps to stabilize the resulting positive charge on the nitrogen.

Cyclic voltammetry (CV) is a powerful technique to study such redox processes. palmsens.comgamry.com A typical CV of this compound in a suitable non-aqueous electrolyte would be expected to show an irreversible oxidation peak corresponding to the formation of the aminyl radical cation. The irreversibility arises from the high reactivity of this radical, which can undergo subsequent chemical reactions such as deprotonation or dimerization.

The electrochemical properties of this compound and its derivatives make them relevant for applications where controlled redox chemistry is required. For example, they could be used as mediators in electrochemical synthesis or as components in redox-active polymers for energy storage applications. The ability to tune the redox potential through substitution on the piperidine ring is a key advantage.

A summary of the expected electrochemical properties and potential applications of this compound is provided in the table below.

| Property/Application | Description | Expected Characteristics for this compound |

|---|---|---|

| Redox Process | Oxidation of the secondary amine to a radical cation. | Expected to be an irreversible process due to the reactivity of the radical cation. |

| Oxidation Potential | The potential at which the amine is oxidized. | Expected to be lower than that of unsubstituted piperidine due to the electron-donating effect of the hexyl group. |

| Electrochemical Synthesis | Use as a redox mediator or a precursor in electrosynthesis. | The electrochemically generated radical cation could participate in C-C or C-N bond-forming reactions. |

| Redox-Active Polymers | Incorporation into polymers for charge storage applications. | Polymers with pendant this compound units could be used as cathode materials in organic batteries. |

Advanced Analytical Methodologies for Detection and Quantification of 2 Hexylpiperidine

Chromatographic Separations (Gas Chromatography-Mass Spectrometry, High-Performance Liquid Chromatography-Mass Spectrometry)

Chromatographic techniques coupled with mass spectrometry are powerful tools for the separation, identification, and quantification of 2-hexylpiperidine.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a cornerstone for the analysis of volatile and semi-volatile compounds like this compound. It is frequently cited in the analysis of fire ant (Solenopsis spp.) venom, where this compound is a constituent of the complex alkaloid mixture known as solenopsins. The process involves vaporizing the sample and separating its components in a gaseous mobile phase as it passes through a stationary phase within a capillary column. The separated components then enter a mass spectrometer, which ionizes them and separates the ions based on their mass-to-charge ratio, providing both qualitative and quantitative data.

Key aspects of GC-MS analysis for this compound include:

Sample Preparation: Extraction from the biological matrix is a critical first step. For fire ant venom, this often involves solvent extraction with hexane. Solid-phase microextraction (SPME) has also been successfully used, offering a solvent-free alternative for extracting and concentrating the alkaloids before GC-MS analysis.

Chromatographic Conditions: A capillary column is typically used, with properties tailored for the separation of alkaloids. The choice of stationary phase (e.g., 5% phenyl polysiloxane) and the temperature program of the GC oven are optimized to achieve good resolution between different piperidine (B6355638) isomers and homologs.

Mass Spectrometry: Electron ionization (EI) is a common ionization technique. The resulting mass spectra for 2-alkylpiperidines show characteristic fragmentation patterns that aid in their identification. For instance, Δ¹,⁶-piperideines, which can be related to this compound, are identified by characteristic mass ions at m/z 96 and 111.

Research Findings from GC-MS Analysis:

| Parameter | Description | Reference |

| Technique | Gas Chromatography-Mass Spectrometry (GC-MS) | |

| Application | Analysis of piperidine alkaloids (solenopsins) in fire ant venom. | |

| Sample Preparation | Solvent extraction (hexane), Solid-Phase Microextraction (SPME). | |

| Key Identifiers | Mass ions at m/z 96 and 111 for related Δ¹,⁶-piperideines. |

High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS)

HPLC-MS is a versatile technique that combines the separation power of liquid chromatography with the sensitive detection capabilities of mass spectrometry. measurlabs.comnih.gov It is particularly useful for compounds that are not sufficiently volatile or are thermally labile for GC-MS. While less common than GC-MS for fire ant venom alkaloids, HPLC-MS offers a viable alternative, especially for analyzing derivatives or in complex biological matrices. nih.gov

The methodology involves:

Stationary Phase: Reversed-phase columns, such as a C18 column, are often employed for the separation of piperidine compounds. nih.gov

Mobile Phase: A gradient elution using a mixture of an aqueous phase (often containing a modifier like formic acid to improve peak shape and ionization) and an organic solvent (like methanol (B129727) or acetonitrile) is typical. nih.gov

Ionization and Detection: Electrospray ionization (ESI) is a common interface that transfers the separated components from the liquid phase to the gas phase for mass analysis. nih.gov

A recent study established an LC-MS method for detecting the genotoxic impurity piperidine in a pharmaceutical ingredient, showcasing the technique's high sensitivity with a detection limit of 0.01010 µg/mL. nih.gov This highlights the potential of HPLC-MS for trace-level detection of piperidine-containing compounds like this compound.

Research Findings from HPLC-MS Analysis of Piperidine:

| Parameter | Description | Reference |

| Technique | High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) | nih.gov |

| Application | Determination of piperidine as a genotoxic impurity in a pharmaceutical active ingredient. | nih.gov |

| Column | Atlantis C18 (5 μm, 3.9×100 mm) | nih.gov |

| Mobile Phase | Gradient elution with 0.05% formic acid-water and methanol. | nih.gov |

| Detection Limit | 0.01010 µg/mL for piperidine. | nih.gov |

Electrophoretic Techniques (Capillary Electrophoresis)

Capillary electrophoresis (CE) is a high-efficiency separation technique that separates ions based on their electrophoretic mobility in an electric field. researchgate.net It offers advantages such as short analysis times, low sample consumption, and high separation efficiency, making it suitable for the analysis of alkaloids. researchgate.net

Different modes of CE can be applied:

Capillary Zone Electrophoresis (CZE): This is the simplest form of CE, where separation occurs in a buffer-filled capillary. For alkaloids like this compound, which are basic, CZE is typically performed in an acidic buffer to ensure the analytes are protonated and can be separated based on their charge-to-size ratio. nih.gov

Micellar Electrokinetic Chromatography (MEKC): In MEKC, surfactants are added to the buffer above their critical micelle concentration. This creates a pseudo-stationary phase, allowing for the separation of both charged and neutral molecules based on their partitioning between the micelles and the aqueous buffer. researchgate.net

The analysis of piperidine alkaloids can be challenging due to the lack of strong UV-absorbing chromophores in some of these compounds. researchgate.net In such cases, indirect UV detection can be employed, where a chromophore is added to the background electrolyte. The analyte displaces the chromophore, leading to a decrease in absorbance that can be detected.

Key Research Findings in Capillary Electrophoresis of Alkaloids:

| Parameter | Description | Reference |

| Technique | Capillary Zone Electrophoresis (CZE) | nih.gov |

| Application | Separation and determination of major opium alkaloids. | nih.gov |

| Buffer | 7:3 mixture of methanol and sodium acetate (B1210297) (100 mM, pH 3.1). | nih.gov |

| Detection | UV detection at 224 nm. | nih.gov |

| Advantage | Analysis without derivatization or purification. | nih.gov |

Spectrophotometric and Spectrofluorimetric Assays for Specific Derivatives

Spectrophotometric and spectrofluorimetric methods rely on the absorption or emission of light by an analyte. Since this compound itself does not have a strong chromophore or fluorophore, these methods typically require a derivatization step to introduce a light-absorbing or emitting moiety. researchgate.net

Spectrophotometric Assays

UV-Visible spectrophotometry measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum. For the analysis of piperidine derivatives, a common approach is to create a derivative that absorbs strongly at a specific wavelength. This can involve reacting the piperidine nitrogen with a chromogenic reagent. For example, piperidine-modified calix sci-hub.searene derivatives have been studied using UV-visible spectroscopy to investigate their interaction with metal ions. nih.gov The formation of complexes leads to changes in the absorption spectrum, which can be used for quantification.

Spectrofluorimetric Assays

Spectrofluorimetry is a highly sensitive technique that measures the fluorescence emitted by a compound after it absorbs light. nih.gov Similar to spectrophotometry, a derivatization step is usually necessary to convert the non-fluorescent this compound into a fluorescent derivative.

Research on other piperidine derivatives provides insight into potential derivatization strategies. For instance, novel fluorescent piperidine-naphthalimide derivatives have been synthesized and their photophysical properties studied. mdpi.com These compounds exhibit strong fluorescence that is sensitive to the polarity of the solvent. Another study investigated the interaction of various piperidine derivatives with DNA using spectrofluorimetry, demonstrating the utility of this technique for studying the binding characteristics of these compounds. nih.gov The intrinsic fluorescence of some piperidine derivatives or their ability to form fluorescent complexes can be exploited for their detection and quantification. nih.govmdpi.com

Future Research Directions and Emerging Opportunities in 2 Hexylpiperidine Chemistry

Development of Novel and Sustainable Synthetic Routes

The industrial production of piperidine (B6355638) and its derivatives has traditionally relied on fossil resources. nih.gov A paramount direction for future research is the pivot towards greener, more sustainable synthetic strategies for producing 2-hexylpiperidine. This involves exploring renewable feedstocks, biocatalysis, and energy-efficient reaction conditions.

A promising approach involves the catalytic upgrading of biomass. researchgate.net Researchers have demonstrated the synthesis of 2-methylpiperidine (B94953) from biomass-derived triacetic acid lactone (TAL), which is microbially produced from glucose. nih.gov This tandem catalytic route, utilizing a ruthenium catalyst on a zeolite support, achieves high yields and presents a template for developing similar pathways to this compound, potentially by using different biomass-derived platform molecules. nih.govresearchgate.net The development of catalysts that can facilitate the conversion of renewable feedstocks into N-heterocycles is a key area of ongoing research. researchgate.net

Chemoenzymatic synthesis and biocatalysis offer another significant sustainable route. unito.itdntb.gov.ua Hybrid bio-organocatalytic cascades, which use enzymes like transaminases to generate key chiral intermediates, have been successfully applied to the synthesis of other 2-substituted piperidines. rsc.org The application of enzymes such as Horse Liver Alcohol Dehydrogenase (HLADH) has been used for the enantioselective synthesis of useful intermediates, demonstrating the power of dynamic kinetic resolution processes that combine enzyme-catalyzed reactions with chemical racemization. rsc.org Adapting these biocatalytic methods for the asymmetric synthesis of chiral this compound enantiomers is a compelling future direction.

Furthermore, advancements in green catalysis, such as the use of reusable, solid acid nanocatalysts under ultrasonic irradiation, can lead to clean, energy-sustainable, and high-yield syntheses of piperidine derivatives. rsc.org

| Strategy | Key Features | Potential for this compound Synthesis | Reference |

|---|---|---|---|

| Biomass Valorization | Uses renewable feedstocks like triacetic acid lactone (TAL); tandem catalysis. | High potential by adapting routes from other 2-alkylpiperidines. | nih.govresearchgate.net |

| Chemoenzymatic Synthesis | Combines chemical and enzymatic steps; enables high enantioselectivity (e.g., using transaminases or dehydrogenases). | Excellent for producing specific enantiomers of chiral this compound. | rsc.orgrsc.org |

| Green Catalysis | Employs reusable catalysts (e.g., nano-γ-Al₂O₃/Sb(V)) and energy-efficient methods like sonication. | Applicable for improving the efficiency and environmental impact of existing or novel chemical syntheses. | rsc.org |

Exploration of Undiscovered Chemical Reactivity and Transformations

While the fundamental reactivity of the piperidine ring is well-understood, the specific influences of the 2-hexyl substituent on reactivity patterns remain largely unexplored. Future research should focus on leveraging this substituent to discover and control novel chemical transformations.

One area of interest is the selective functionalization of the piperidine ring or the N-H bond through late transition metal-catalyzed reactions like hydroamination and hydroamidation. acs.org Developing catalyst systems that can regioselectively act on the this compound scaffold could yield a diverse library of new derivatives. For instance, intramolecular N-H insertion reactions, which have been used to create complex dihydropyridine-3-ones from diazoketone precursors, could be adapted to build novel polycyclic systems based on this compound. acs.org

Understanding the degradation pathways of N-substituted this compound derivatives is also crucial for discovering new reactivity. Studies on N-alkyl piperidinium (B107235) cations have shown that degradation can occur via SN2 nucleophilic attack or Hofmann elimination. researchgate.netrsc.org Interestingly, the steric hindrance of a hexyl group appears ineffective in preventing SN2 reactions at other N-substituents (like a methyl group), possibly due to the chain's flexibility. researchgate.net This insight opens up avenues for designing derivatives where the hexyl chain's conformation is constrained to modulate reactivity and stability. Further investigation into oxidative condensation reactions, where n-hexylpiperidine has been observed as a product, could also reveal new synthetic applications. researchgate.net

Integration with Flow Chemistry and Automation for Scalable Synthesis

The transition from traditional batch synthesis to continuous flow chemistry represents a significant opportunity for the production of this compound and its derivatives. acs.org Flow chemistry offers superior control over reaction parameters, enhanced safety, and seamless scalability. vapourtec.com When combined with automation, it becomes a powerful tool for high-throughput synthesis and reaction optimization. vapourtec.comsyrris.com

Future research will likely involve the development of fully automated flow systems for the synthesis and screening of this compound analog libraries. syrris.com These platforms can systematically explore variables like temperature, concentration, and residence time to rapidly identify optimal reaction conditions. vapourtec.com The integration of pumps, static mixers, flow reactors, and automated valves allows for precise, reproducible, and unattended operation. vapourtec.com

Advanced Computational Design of this compound Analogs with Tuned Properties

Computational design is a transformative approach that uses computer algorithms and simulations to enhance the design process, allowing for the exploration of vast chemical spaces and data-driven decision-making. archdaily.comarup.com In the context of this compound, in silico methods are poised to play a crucial role in designing novel analogs with finely tuned properties before their physical synthesis.